molecular formula C19H17ClF3N5O B262422 4-[(3-Chlorophenyl)-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]methyl]morpholine

4-[(3-Chlorophenyl)-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]methyl]morpholine

Cat. No. B262422
M. Wt: 423.8 g/mol
InChI Key: LAMLKJBBQMYATN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3-Chlorophenyl)-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]methyl]morpholine, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders.

Mechanism of Action

4-[(3-Chlorophenyl)-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]methyl]morpholine inhibits the activity of BTK by binding to the ATP-binding site of the enzyme. This binding prevents the phosphorylation of downstream signaling molecules, leading to the inhibition of B-cell activation and proliferation. This compound also inhibits the activity of ITK and TEC kinase by binding to their ATP-binding sites.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to inhibit the growth of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in preclinical models of autoimmune diseases and inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[(3-Chlorophenyl)-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]methyl]morpholine is its specificity for BTK, ITK, and TEC kinase. This specificity reduces the risk of off-target effects and toxicity. However, this compound has a relatively short half-life, which may limit its efficacy in vivo. In addition, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown.

Future Directions

For the development of 4-[(3-Chlorophenyl)-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]methyl]morpholine include the optimization of its pharmacokinetic properties, the evaluation of its safety and efficacy in clinical trials, and the identification of biomarkers that can predict its response in patients. This compound may also be combined with other targeted therapies or immunotherapies to enhance its efficacy in the treatment of cancer and autoimmune diseases.

Synthesis Methods

The synthesis of 4-[(3-Chlorophenyl)-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]methyl]morpholine involves a series of chemical reactions that start with the reaction of 3-(trifluoromethyl)benzene with sodium azide to form 1-(3-(trifluoromethyl)phenyl)tetrazole. The tetrazole is then reacted with 3-chlorobenzyl chloride to form this compound. The final product is purified using column chromatography.

Scientific Research Applications

4-[(3-Chlorophenyl)-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]methyl]morpholine has been extensively studied in preclinical models of cancer, autoimmune diseases, and inflammatory disorders. In vitro studies have shown that this compound inhibits the activity of Bruton’s tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling. This inhibition leads to the suppression of B-cell activation and proliferation, as well as the induction of apoptosis in B-cell malignancies. This compound has also been shown to inhibit the activity of other kinases, including interleukin-2-inducible T-cell kinase (ITK) and TEC kinase, which are involved in T-cell receptor signaling.

properties

Molecular Formula

C19H17ClF3N5O

Molecular Weight

423.8 g/mol

IUPAC Name

4-[(3-chlorophenyl)-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]methyl]morpholine

InChI

InChI=1S/C19H17ClF3N5O/c20-15-5-1-3-13(11-15)17(27-7-9-29-10-8-27)18-24-25-26-28(18)16-6-2-4-14(12-16)19(21,22)23/h1-6,11-12,17H,7-10H2

InChI Key

LAMLKJBBQMYATN-UHFFFAOYSA-N

SMILES

C1COCCN1C(C2=CC(=CC=C2)Cl)C3=NN=NN3C4=CC=CC(=C4)C(F)(F)F

Canonical SMILES

C1COCCN1C(C2=CC(=CC=C2)Cl)C3=NN=NN3C4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.